2-(Difluoromethoxy)isonicotinonitrile

Description

Chemical Identity and Classification

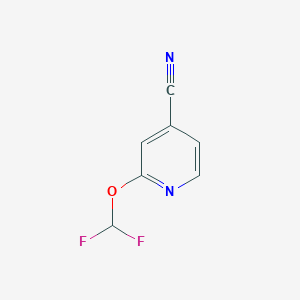

2-(Difluoromethoxy)isonicotinonitrile (CAS 943845-24-7) is a fluorinated heterocyclic compound with the molecular formula $$ \text{C}7\text{H}4\text{F}2\text{N}2\text{O} $$ and a molecular weight of 170.12 g/mol. Its IUPAC name, 2-(difluoromethoxy)pyridine-4-carbonitrile , reflects its structural composition: a pyridine ring substituted with a nitrile group (-C≡N) at the 4-position and a difluoromethoxy group (-OCF$$_2$$H) at the 2-position. The compound belongs to the class of isonicotinonitriles , which are derivatives of pyridine-4-carbonitrile. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}7\text{H}4\text{F}2\text{N}2\text{O} $$ |

| SMILES | C1=CN=C(C=C1C#N)OC(F)F |

| InChI Key | FTAIBGRHEXLHRZ-UHFFFAOYSA-N |

| Synonyms | 2-(Difluoromethoxy)pyridine-4-carbonitrile, CHEMBL4542882 |

The pyridine ring provides aromatic stability, while the nitrile and difluoromethoxy groups introduce polar and electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Historical Context in Organofluorine Chemistry

The synthesis of organofluorine compounds dates to the 19th century, with Alexander Borodin’s 1862 work on halogen exchange reactions marking an early milestone. Borodin’s method of replacing chlorine with fluorine using potassium hydrogen difluoride laid the groundwork for modern fluorination techniques. By the 20th century, advancements such as the Schiemann reaction (1927) enabled the practical synthesis of fluoroaromatic compounds, including heterocycles like pyridine derivatives.

The development of This compound aligns with the broader industrial focus on fluorinated heterocycles, which gained momentum during World War II with the demand for thermally stable materials like polytetrafluoroethylene (PTFE). Post-war research expanded into pharmaceuticals and agrochemicals, where fluorine’s unique properties—such as enhanced metabolic stability—became critical.

Significance in Fluorinated Heterocycle Research

Fluorinated heterocycles are pivotal in medicinal chemistry due to their ability to modulate bioavailability and target affinity. The difluoromethoxy group in this compound enhances lipophilicity and electron-withdrawing capacity, making it a valuable scaffold for drug discovery. For example:

- Bioisosteric replacement : The difluoromethoxy group mimics hydroxyl or methoxy groups while resisting oxidative metabolism.

- Enzymatic inhibition : Fluorinated pyridines are explored as kinase inhibitors and antimicrobial agents due to their ability to form hydrogen bonds with biological targets.

Comparative studies highlight its structural kinship with bioactive analogs:

| Compound | CAS Number | Key Feature |

|---|---|---|

| 2-(Trifluoromethoxy)isonicotinonitrile | 1215670-87-3 | Trifluoromethoxy substitution |

| 4-(Difluoromethoxy)pyridine | 943843-27-4 | Positional isomer |

These analogs underscore the role of fluorine placement in tuning electronic and steric properties.

Overview of Carbon-Fluorine Bond Properties

The carbon-fluorine (C–F) bond is among the strongest in organic chemistry, with a bond dissociation energy (BDE) of ~130 kcal/mol. Key attributes include:

- High electronegativity : Fluorine’s electronegativity (4.0) induces a polar $$ \text{C}^{\delta+}\text{-F}^{\delta-} $$ bond, enhancing dipole interactions.

- Short bond length : At ~1.35 Å, the C–F bond is shorter than C–Cl or C–Br bonds, contributing to kinetic stability.

- Inductive effects : Fluorine’s electron-withdrawing nature deactivates aromatic rings toward electrophilic substitution, directing reactivity to specific positions.

In This compound , the C–F bonds stabilize the molecule against metabolic degradation while promoting interactions with hydrophobic protein pockets. This dual role underscores its utility in designing long-acting therapeutic agents.

Structure

2D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O/c8-7(9)12-6-3-5(4-10)1-2-11-6/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAIBGRHEXLHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673300 | |

| Record name | 2-(Difluoromethoxy)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943845-24-7 | |

| Record name | 2-(Difluoromethoxy)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943845-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethoxy)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethoxy)pyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

- The most common synthetic pathway starts from 2-hydroxyisonicotinonitrile, which undergoes reaction with difluoromethylating agents to introduce the difluoromethoxy group at the 2-position of the pyridine ring.

- Typical difluoromethylating reagents include sodium chlorodifluoroacetate or other chlorodifluoromethyl sources.

- The reaction is often conducted in polar aprotic solvents such as acetonitrile.

- Reaction temperatures are generally maintained around 80°C in sealed tubes to promote efficient conversion.

- The reaction time is usually overnight (approximately 12-16 hours) to ensure complete transformation.

Example Reaction Conditions and Yields:

| Step | Reactants | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Difluoromethylation of 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 2-hydroxy-5-(boronate) pyridine + sodium chlorodifluoroacetate | Acetonitrile | 80°C (sealed tube) | Overnight | 53% | Purification by flash chromatography; product confirmed by MS and NMR |

This method yields the difluoromethoxy-substituted pyridine with moderate efficiency and good purity.

Organometallic Intermediate Approach

- An alternative preparative method involves the generation of an organometallic intermediate via metalation of 5-bromo-2-(difluoromethoxy)pyridine using a TurboGrignard reagent (isopropylmagnesium lithium chloride complex) in tetrahydrofuran (THF).

- The intermediate is then reacted with electrophilic boron reagents such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to afford boronate esters.

- This route is useful for further functionalization and derivatization of the pyridine ring.

- Reaction conditions typically involve cooling to 0°C initially, then warming to 20°C with stirring for 2 hours, followed by addition of the boronate reagent and further stirring for about 70 minutes.

- Work-up includes quenching with saturated ammonium chloride and extraction.

| Step | Reactants | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Metalation and borylation of 5-bromo-2-(difluoromethoxy)pyridine | 5-bromo-2-(difluoromethoxy)pyridine + TurboGrignard + boronate reagent | THF | 0-20°C | ~3 h total | 86% | Product used without further purification; confirmed by 1H and 19F NMR |

This approach is advantageous for high yield and facilitates subsequent cross-coupling reactions for complex molecule synthesis.

Industrial Production Considerations

- Industrial scale production follows similar synthetic routes but emphasizes optimization of reaction parameters to maximize yield and purity while minimizing by-products.

- Control of temperature, solvent choice, reagent stoichiometry, and reaction time are critical.

- Purification steps such as flash chromatography or crystallization are adapted for scale-up.

- Process intensification techniques, including continuous flow reactors, may be employed to improve efficiency and safety.

- The key reaction in the preparation of 2-(Difluoromethoxy)isonicotinonitrile is the nucleophilic substitution of the hydroxy group by a difluoromethoxy moiety.

- Sodium chlorodifluoroacetate acts as a difluoromethylating agent, generating difluorocarbene or related reactive species that facilitate the formation of the difluoromethoxy substituent.

- Metalation steps involve formation of organomagnesium intermediates that enable subsequent electrophilic substitution or coupling.

| Method | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|---|---|

| Difluoromethylation of 2-hydroxy-5-boronate pyridine | 2-hydroxy-5-(boronate)pyridine | Sodium chlorodifluoroacetate | Acetonitrile | 80°C (sealed tube) | Overnight | 53% | Direct introduction of difluoromethoxy group | Moderate yield, requires purification |

| Organometallic intermediate formation and borylation | 5-bromo-2-(difluoromethoxy)pyridine | TurboGrignard + boronate reagent | THF | 0-20°C | ~3 h | 86% | High yield, useful intermediate for further synthesis | Requires handling of organometallic reagents |

| Industrial scale optimization | 2-hydroxyisonicotinonitrile | Difluoromethylating agents | Various | Controlled | Optimized | High (varies) | Scalable, optimized purity and yield | Process complexity |

- The difluoromethoxy group enhances the compound's stability and reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis.

- The presence of fluorine atoms increases lipophilicity and potentially biological activity, which is why precise synthetic control is essential.

- Yields reported vary depending on scale and purification methods, with organometallic intermediate approaches generally providing higher yields.

- Analytical confirmation of product identity and purity is typically performed using nuclear magnetic resonance (NMR) spectroscopy (^1H, ^19F), mass spectrometry (MS), and chromatographic techniques.

The preparation of this compound is primarily achieved via difluoromethylation of hydroxy-substituted isonicotinonitrile derivatives under controlled conditions. Two main synthetic approaches prevail: direct difluoromethylation using sodium chlorodifluoroacetate and organometallic intermediate formation followed by borylation. Both methods have been validated in laboratory and industrial settings, with yields ranging from moderate to high. Optimization of reaction parameters is crucial for maximizing product yield and purity, especially for scale-up applications. The compound’s unique fluorinated structure makes it a valuable scaffold for further chemical modifications in pharmaceutical and agrochemical research.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)isonicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are used.

Coupling Reactions: Catalysts like palladium and copper are employed in coupling reactions, often under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various difluoromethoxy-substituted derivatives, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

2-(Difluoromethoxy)isonicotinonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.

Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)isonicotinonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . The pathways involved often include inhibition of enzymatic activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(difluoromethoxy)isonicotinonitrile, highlighting substituent variations and their implications:

Key Observations:

- Lipophilicity : Fluorinated substituents (e.g., difluoromethoxy) increase logP values, enhancing membrane permeability but possibly reducing aqueous solubility.

- Synthetic Utility: Compounds like 2-chloro-6-methoxyisonicotinonitrile (similarity 0.67) are preferred intermediates in Suzuki-Miyaura couplings due to the chloro group’s reactivity, whereas the target compound’s difluoromethoxy group may necessitate specialized fluorination techniques .

Biological Activity

Overview

2-(Difluoromethoxy)isonicotinonitrile is a chemical compound with the molecular formula C7H4F2N2O and a molecular weight of 170.12 g/mol. It features a difluoromethoxy group attached to an isonicotinonitrile structure, which contributes to its unique chemical and biological properties. The compound's structure includes a pyridine ring, which enhances its lipophilicity and may influence its biological activity significantly.

The presence of the difluoromethoxy group in this compound enhances its stability and reactivity compared to similar compounds. It is characterized by:

- Molecular Formula : C7H4F2N2O

- Molecular Weight : 170.12 g/mol

- IUPAC Name : 2-(difluoromethoxy)pyridine-4-carbonitrile

- Canonical SMILES : C1=CN=C(C=C1C#N)OC(F)F

The mechanism of action for this compound is not thoroughly documented; however, it is hypothesized that the difluoromethoxy group enhances binding affinity to various biological targets, such as enzymes and receptors. This interaction may modulate enzyme activity, potentially leading to various biological responses.

Comparative Analysis with Similar Compounds

To understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Notable Features |

|---|---|---|---|

| 2-(Trifluoromethoxy)isonicotinonitrile | 1215670-87-3 | High | Contains trifluoromethoxy group; potential bioactivity |

| 4-(Difluoromethoxy)pyridine | 943843-27-4 | Moderate | Pyridine derivative with difluoromethoxy group |

| 5-Amino-2-(trifluoromethyl)isonicotinonitrile | 1268516-11-5 | Moderate | Amino group enhances biological interactions |

Case Studies and Research Findings

As of now, there are no published studies explicitly detailing the biological activity or mechanism of action of this compound. However, ongoing research into similar compounds suggests that fluorinated heterocycles can exhibit significant bioactivity due to their unique electronic properties and ability to interact with biological targets.

Potential Applications in Research

- Medicinal Chemistry : The compound can be utilized as a building block for synthesizing novel pharmaceuticals.

- Biochemical Studies : Interaction studies could explore its binding affinity to various targets, contributing to understanding enzyme mechanisms.

- Agrochemical Development : Given its chemical properties, it may also find applications in developing agrochemicals with enhanced efficacy.

Q & A

Q. What are the established synthetic routes for 2-(Difluoromethoxy)isonicotinonitrile, and how can impurities be minimized during synthesis?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 4-(Difluoromethoxy)phenylacetonitrile are synthesized via substitution of halogenated precursors with difluoromethoxy groups under basic conditions . To minimize impurities, reaction parameters (e.g., temperature, stoichiometry) must be tightly controlled. Chromatographic techniques (HPLC or GC-MS) are recommended for monitoring intermediates, as described in pantoprazole-related impurity profiling . Post-synthetic purification via recrystallization or column chromatography can further reduce byproducts like sulfones or overoxidized derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection is widely used for purity assessment, as demonstrated in pharmacopeial standards for structurally similar compounds (e.g., pantoprazole sodium) . Relative retention times and peak area ratios help quantify impurities below 0.15% .

- Spectroscopy : NMR is critical for confirming the difluoromethoxy group’s presence, while NMR and IR spectroscopy validate the isonicotinonitrile backbone .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isomeric byproducts .

Advanced Research Questions

Q. How does the difluoromethoxy substituent influence the compound’s physicochemical properties compared to trifluoromethoxy or methoxy analogs?

- Methodological Answer : The difluoromethoxy group enhances lipophilicity () and metabolic stability compared to methoxy groups, as shown in analogs like 2-(4-(Trifluoromethoxy)phenyl)ethanol . Computational modeling (e.g., DFT calculations) can predict electronic effects on the pyridine ring’s reactivity. Experimental comparisons involve measuring solubility, partition coefficients, and stability under oxidative conditions (e.g., using HO) .

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Metabolic Profiling : Assess hepatic metabolism using microsomal assays to identify unstable metabolites that may reduce in vivo efficacy .

- Formulation Optimization : Encapsulation in liposomes or PEGylation can improve bioavailability, addressing discrepancies caused by poor membrane permeability .

- Target Engagement Studies : Use techniques like SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) to confirm direct binding to intended biological targets .

Q. How can reaction conditions be optimized to prevent overoxidation of intermediates during synthesis?

- Methodological Answer :

- Oxidant Selection : Replace aggressive oxidants (e.g., mCPBA) with milder alternatives like urea-hydrogen peroxide adducts to minimize sulfone formation .

- Real-Time Monitoring : Use in situ FTIR or Raman spectroscopy to detect early-stage overoxidation and adjust reaction parameters dynamically .

- Protective Groups : Temporarily block reactive sites (e.g., nitrile groups) with trimethylsilyl chloride to prevent undesired side reactions .

Data-Driven Analysis Questions

Q. What structural features of this compound contribute to its potential as a kinase inhibitor?

- Methodological Answer :

- Docking Studies : Molecular docking with kinase ATP-binding pockets (e.g., EGFR or BRAF) reveals interactions between the nitrile group and conserved lysine residues .

- SAR Analysis : Compare inhibitory activity of analogs (e.g., 2-(2,5-Difluoro-phenyl)-nicotinonitrile) to identify critical substituents. Fluorine atoms at specific positions enhance binding affinity by filling hydrophobic pockets .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 9–12) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify products (e.g., hydrolyzed carboxylic acids) .

- Arrhenius Modeling : Predict shelf-life by calculating activation energy () of degradation pathways using accelerated stability data .

Comparative Research Questions

Q. How does this compound compare to its non-fluorinated analogs in terms of reactivity and bioactivity?

- Methodological Answer :

- Reactivity : Fluorine’s electronegativity reduces electron density on the pyridine ring, slowing nucleophilic aromatic substitution but enhancing electrophilic reactivity. Kinetic studies using Hammett plots quantify these effects .

- Bioactivity : Fluorinated analogs often show higher potency in enzyme inhibition assays (e.g., IC values for cytochrome P450 isoforms) due to improved target binding and metabolic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.